molecular formula C13H12F3NOS B1603870 1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol CAS No. 438577-62-9

1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol

Cat. No. B1603870
M. Wt: 287.3 g/mol
InChI Key: SVYRQELBDSYTBO-UHFFFAOYSA-N
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Description

1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol , also known as 1-(4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-1λ³-thiazol-5-yl)ethan-1-one , is a chemical compound with the molecular formula C₁₃H₁₁F₃NOS . It is an organic compound that belongs to the thiazole family. The compound’s structure includes a thiazole ring, a trifluoromethylphenyl group, and an ethanol moiety .


Molecular Structure Analysis

For a visual representation, refer to the chemical structure here .


Physical And Chemical Properties Analysis

  • InChI Code : 1S/C13H11F3NOS/c1-7-11(8(2)18)19-12(17-7)9-3-5-10(6-4-9)13(14,15)16 .

Safety And Hazards

  • Safety Information : Refer to the MSDS for safety precautions and handling guidelines .

properties

IUPAC Name

1-[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NOS/c1-7-11(8(2)18)19-12(17-7)9-3-5-10(6-4-9)13(14,15)16/h3-6,8,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYRQELBDSYTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627307
Record name 1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol

CAS RN

438577-62-9
Record name 1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carbaldehyde (1.5 g, 5.53 mmole) in THF (50 mL) at 0° C., is added a solution of methyl magnesium bromide in diethyl ether (3.0M, 2.0 mL, 6.0 mmole) dropwise. The reaction is stirred for 5 minutes and then warmed up to room temperature for 2 hrs. The reaction is quenched with NH4Cl(aq) (10 mL), partitioned between ethyl ether (50 mL) and water (50 mL). Extracted the aqueous layer with ethyl ether (2×50 mL). The combined organic is washed with brine (3×100 mL), dried over Na2SO4, filtered and concentrated. Column chromatography on silica gel gave 1.35 gram of the title compound.
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1.5 g
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50 mL
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Synthesis routes and methods II

Procedure details

2.5 g 4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carbaldehyde were dissolved in 100 ml tetrahydrofuran. At 0° C. 3.38 ml of an one molar solution of methylmagnesium bromide in tetrahydrofuran were added dropwise. The cooling bath was removed and the reaction mixture stirred at room temperature for one hour. Then the reaction mixture was poured on 100 ml ice cold saturated NH4Cl solution and extracted five times with portions of 80 ml ethyl acetate. The combined organic layers were washed with 100 ml brine then dried over MgSO4. The solvent was evaporated to obtain 2.7 g crude 1-[4-methyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]-ethanol as pale yellow solid which was used without further purification.
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2.5 g
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100 mL
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solution
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol
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1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol
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Reactant of Route 6
1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol

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